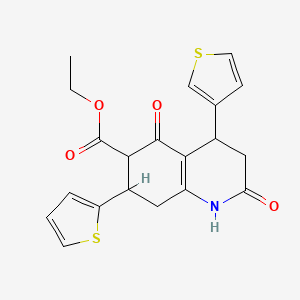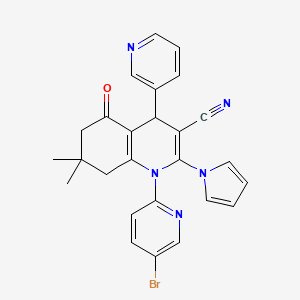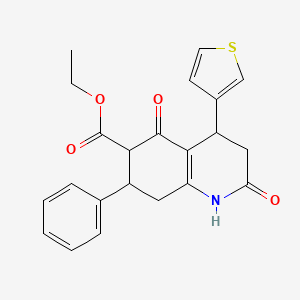
ETHYL 2,5-DIOXO-7-PHENYL-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
Descripción general
Descripción
ETHYL 2,5-DIOXO-7-PHENYL-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,5-DIOXO-7-PHENYL-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional Group Modifications: Introduction of the thienyl and phenyl groups through Friedel-Crafts acylation or alkylation.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2,5-DIOXO-7-PHENYL-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion of the thienyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ETHYL 2,5-DIOXO-7-PHENYL-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Thienoquinoline: A compound with a thienyl group fused to the quinoline ring.
Uniqueness
ETHYL 2,5-DIOXO-7-PHENYL-4-(3-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Propiedades
IUPAC Name |
ethyl 2,5-dioxo-7-phenyl-4-thiophen-3-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-2-27-22(26)20-15(13-6-4-3-5-7-13)10-17-19(21(20)25)16(11-18(24)23-17)14-8-9-28-12-14/h3-9,12,15-16,20H,2,10-11H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCXGFICNWZYQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CSC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE](/img/structure/B4321028.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B4321033.png)
![5-{[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4321034.png)
![N-(4-fluorobenzyl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4321040.png)
![2-[5-(4-METHANESULFONYLPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4321043.png)
![ETHYL 2-(2-{(E)-2-[3-(2-FLUOROBENZYL)-2-OXO-6-(TRIFLUOROMETHYL)-2,3-DIHYDRO-4-PYRIMIDINYL]-1-ETHENYL}-6-METHOXYPHENOXY)ACETATE](/img/structure/B4321044.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4321056.png)
![N-[(3,5-DIMETHOXYPHENYL)METHYL]-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321070.png)
![3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4321078.png)
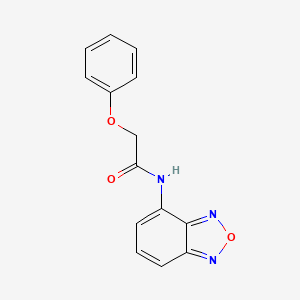
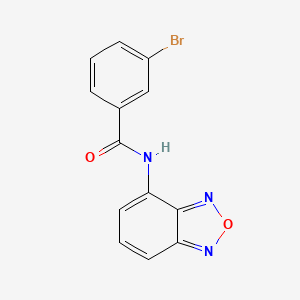
![2-AMINO-4-(4-FLUOROPHENYL)-5-OXO-N-(1,3-THIAZOL-2-YL)-1-[4-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B4321097.png)
